KOdiA-PC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

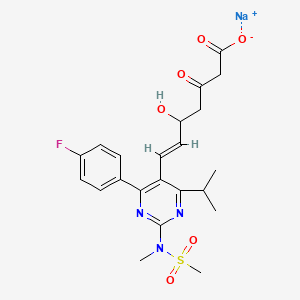

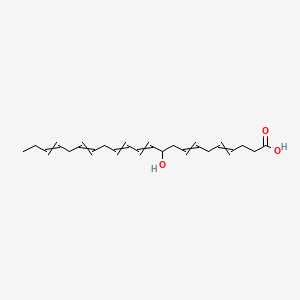

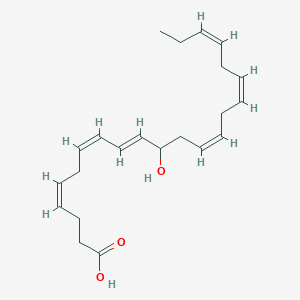

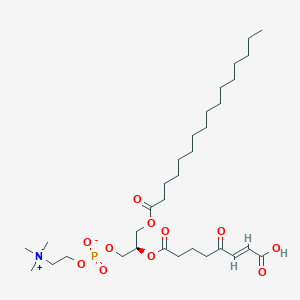

1- (Palmitoyl)-2- (5-keto-6-octene-dioyl) phosphatidylcholine, commonly known as KOdiA-PC, is a phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position. It is one of the most potent ligands for the CD36 scavenger receptor among oxidized low-density lipoprotein particles. This compound is cytotoxic and pro-atherogenic, playing a significant role in the structural determination of oxidized low-density lipoprotein .

Applications De Recherche Scientifique

KOdiA-PC has numerous scientific research applications, including:

Mécanisme D'action

Target of Action

KOdiA-PC, or 1-Palmitoyl-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is an oxidized phosphatidylcholine that primarily targets the CD36 scavenger receptor . CD36 is a cell-surface receptor that recognizes various substances, including oxidized low-density lipoprotein (oxLDL) particles . This compound confers CD36 binding affinity to LDL at a frequency of only 2 to 3 this compound molecules per LDL particle . This interaction is believed to be one of the more important structural determinants of oxLDL .

Mode of Action

This compound interacts with its primary target, the CD36 receptor, by binding to it. This binding interrupts the binding of lipopolysaccharide (LPS) to MD2, a co-receptor of Toll-like receptor 4 (TLR4) . By preventing the activation of TLR4-signaling components, including ERK, JNK, p38, NF-κB, and IRF3, this compound leads to a decrease in the expression of TNF-α, IFN-β, and COX-2 .

Biochemical Pathways

This compound affects the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that responds to both invading and resident microbes by recognizing microbe-associated molecular patterns and initiating innate and adaptive immune reactions . The interruption of LPS binding to MD2 by this compound prevents the activation of TLR4, thereby inhibiting the downstream signaling pathway .

Result of Action

The interaction of this compound with the CD36 receptor and its subsequent interruption of LPS binding to MD2 results in a decrease in the expression of TNF-α, IFN-β, and COX-2 . This leads to a suppression of LPS-induced macrophage migration . Therefore, this compound can modulate TLR4 activation by regulating ligand-receptor interaction .

Méthodes De Préparation

KOdiA-PC is synthesized through the oxidation of low-density lipoprotein particles. The synthetic route involves the isolation and purification of phosphatidylcholine species from oxidized low-density lipoprotein, followed by the identification of the fragmented, oxidized short-chain fatty acid remnant at the sn-2 position . The reaction conditions typically include the use of oxidizing agents and controlled environments to ensure the stability and purity of the compound. Industrial production methods involve large-scale oxidation processes and advanced purification techniques to obtain this compound in significant quantities .

Analyse Des Réactions Chimiques

KOdiA-PC undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced phosphatidylcholine species.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various oxidized and reduced phosphatidylcholine species .

Comparaison Avec Des Composés Similaires

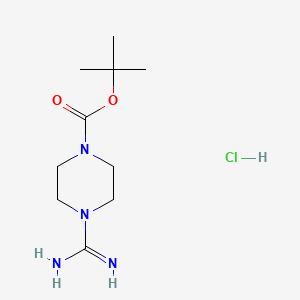

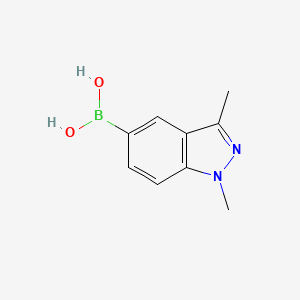

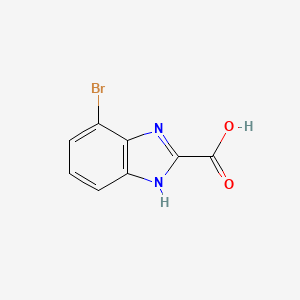

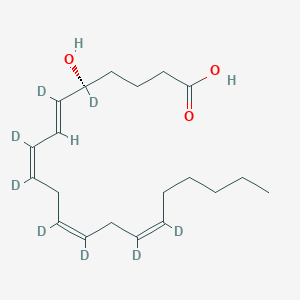

KOdiA-PC is unique among oxidized phosphatidylcholine species due to its potent binding affinity for the CD36 scavenger receptor. Similar compounds include:

1-palmitoyl-2-oxovaleroyl-sn-glycero-3-phosphorylcholine: (POVPC)

1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphorylcholine: (PGPC)

1-palmitoyl-2-(9-keto-10-dodecendioic acid ester)-sn-glycero-3-phosphorylcholine: (PONPC)

1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphorylcholine: (Paz-PC)

1-palmitoyl-2-lyso-phosphatidyl choline: (Lyso-PC)

These compounds share similar structural features but differ in their specific fatty acid remnants and binding affinities .

Propriétés

IUPAC Name |

[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZXEQJZQAVYCZ-NLMPBQEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58NO11P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine (KOdiA-PC) and what is its known biological activity?

A1: 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine (this compound) is an oxidized phospholipid species. It acts as a ligand for the Cluster of Differentiation 36 (CD36) receptor, a scavenger receptor involved in various cellular processes such as lipid transport and inflammation. Research suggests that this compound plays a role in endothelial dysfunction and lung inflammation, particularly in the context of aging and bacterial infection . Additionally, this compound has demonstrated an inhibitory effect on lipopolysaccharide (LPS)-induced interleukin-8 (IL-8) production in endothelial cells, potentially by activating neutral sphingomyelinase and altering caveolin distribution . Mice have also been shown to consciously perceive and avoid ingesting fluids containing this compound, suggesting a potential role in chemosensory detection .

Q2: How does this compound interact with its target, CD36?

A2: While the exact mechanism remains under investigation, studies indicate a direct interaction between this compound and the amino acid sequence 150-168 of the CD36 receptor (CD36150-168) [3],[4]. This interaction was demonstrated using non-denaturing polyacrylamide gel electrophoresis, where the presence of this compound altered the banding pattern of a GST-CD36150-168 fusion protein, indicating complex formation [3],[4].

Q3: What are the downstream effects of this compound binding to CD36?

A3: Binding of this compound to CD36 can activate various downstream signaling pathways, leading to:

- Endothelial Dysfunction: this compound can induce endothelial cell barrier disruption, increase permeability, and promote inflammatory activation in lung endothelial cells, potentially through the NF-κB and Src kinase pathways .

- Lung Inflammation: In mouse models, this compound exacerbates lung inflammation caused by bacterial infection, leading to increased vascular leak and inflammatory cell accumulation .

- Sphingomyelinase Activation: this compound can activate neutral sphingomyelinase in human aortic endothelial cells, increasing ceramide levels and potentially contributing to the inhibition of LPS-induced IL-8 synthesis .

Q4: Are there any potential therapeutic approaches targeting the this compound - CD36 axis?

A4: Yes, research suggests that inhibiting the interaction between this compound and CD36 could have therapeutic potential, particularly for lung injury and inflammation:

- CD36 Inhibitory Peptides: The amphipathic helical peptide L37pA, which targets human CD36, has been shown to protect against this compound-induced lung vascular endothelial dysfunction and inflammation in both in vitro and in vivo models .

- CD36 Knockout: Mice lacking CD36 demonstrate increased resistance to this compound-induced lung injury, further supporting the role of CD36 in mediating the detrimental effects of this compound [2], [6].

Q5: Can this compound be used for drug delivery?

A5: Research suggests that this compound can be utilized to target drugs to macrophages. For instance, this compound has been incorporated into rapamycin-loaded polymeric nanoparticles, leading to the efficient targeting and uptake of the drug by macrophages in vitro . This approach shows promise for enhancing drug delivery to macrophages, which play a crucial role in atherosclerosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.